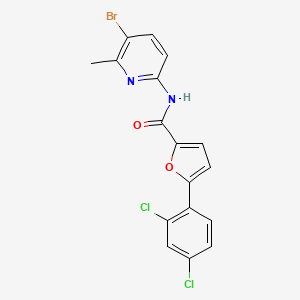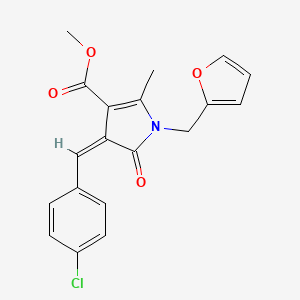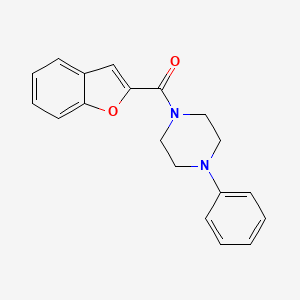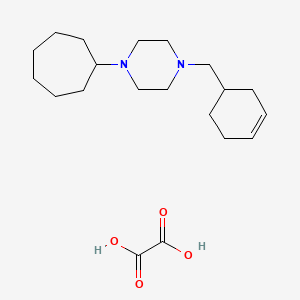![molecular formula C9H12ClN3O4S B4955572 N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential as an anticancer agent. This compound is a derivative of irinotecan, a chemotherapy drug used to treat various types of cancer. SN-38 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide exerts its anticancer effects by inhibiting the activity of topoisomerase I. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strand, allowing it to unwind and replicate. N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from re-ligating the DNA strand. This leads to the accumulation of DNA strand breaks, which ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent topoisomerase I inhibitor that has been extensively studied in preclinical models. It has also been shown to be effective against a wide range of cancer cell lines. However, one limitation is that it is a highly toxic compound that requires careful handling and disposal. In addition, its solubility and stability can be problematic, and it can be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide. One direction is the development of new formulations and delivery methods that can improve its solubility and stability. Another direction is the evaluation of its potential in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, the development of biomarkers that can predict response to N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide could help to identify patients who are most likely to benefit from treatment. Finally, the development of new topoisomerase I inhibitors that are more potent and less toxic than N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide could lead to the development of more effective anticancer therapies.
Métodos De Síntesis
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is synthesized from irinotecan, which is a prodrug that is converted into N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide in the body. Irinotecan is a semisynthetic derivative of camptothecin, a natural product that was initially isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of irinotecan involves several steps, including the reaction of camptothecin with various reagents to form the lactone ring, followed by the addition of a carbamate group to the hydroxyl group at position 20. The resulting compound is then converted into irinotecan by esterification with a phosphoric acid derivative.
Aplicaciones Científicas De Investigación
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including colon, lung, breast, ovarian, and pancreatic cancer cells. N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase I, N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide prevents the DNA from being unwound and replicated, leading to cell death.
Propiedades
IUPAC Name |
N-[2-(5-chloro-2-nitroanilino)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-8-6-7(10)2-3-9(8)13(14)15/h2-3,6,11-12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXCBRLOKBPWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)


![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)

methyl]phosphonate](/img/structure/B4955564.png)

![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
